BenchChemオンラインストアへようこそ!

9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Intermediates

This 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride is differentiated from the 3-oxa-9-aza isomer and the 8-oxa-3-aza-[3.2.1]octane scaffold. The precise oxygen/nitrogen placement yields a unique 3D topology, hydrogen-bonding geometry, and conformational constraint essential for kinase inhibitor programs and orexin receptor lead optimization. A published solvent-free thermolytic route enables rapid SAR exploration. Standard purity 98% with GHS irritant classification. Order for medicinal chemistry or library enrichment.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 1947317-74-9
Cat. No. B2782775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
CAS1947317-74-9
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1CC2CNCC(C1)O2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(3-1)9-6;/h6-8H,1-5H2;1H
InChIKeyDPWYPZDGDQXBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS 1947317-74-9): Chemical Identity and Core Properties for Scientific Procurement


9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS: 1947317-74-9) is a heterobicyclic organic compound featuring a bridged bicyclo[3.3.1]nonane core with an oxygen atom at the 9-position and a nitrogen atom at the 3-position, formulated as its hydrochloride salt (C₇H₁₄ClNO, MW 163.65) . The compound is commercially available as a research intermediate with a typical purity specification of 95-98% and has defined GHS safety classification as a skin and eye irritant . This scaffold belongs to the class of bridged morpholines, a category of conformationally restricted heterocycles recognized as useful intermediates in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas [1].

Why Generic Substitution of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride with Isomeric or Analogous Scaffolds Is Scientifically Invalid


The substitution of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride with its constitutional isomer 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 100368-29-4) or the smaller 8-oxa-3-aza-bicyclo[3.2.1]octane scaffold is not permissible in research applications without extensive revalidation. The differential positioning of the oxygen and nitrogen heteroatoms within the bicyclic framework imparts distinct three-dimensional topologies, hydrogen-bonding geometries, and conformational constraints that directly influence molecular recognition events with biological targets [1]. Furthermore, the specific 9-oxa-3-aza substitution pattern is explicitly documented as an intermediate for kinase inhibitor synthesis via a defined solvent-free thermolytic cyclization route, and any deviation from this specific scaffold would necessitate a complete re-optimization of synthetic pathways and downstream SAR relationships [2].

Quantitative Evidence Guide: Differentiating 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride from Closest Analogs and Isomers


Synthetic Route Availability: Validated Scalable Protocol for 9-Oxa-3-azabicyclo[3.3.1]nonane versus No Equivalent for Isomers

A concise, peer-reviewed synthetic route specifically for 9-oxa-3-aza-bicyclo[3.3.1]nonane has been published, enabling its production from 4H-pyran-2,6-dicarboxylic acid via a solvent-free thermolytic cyclization [1]. In contrast, a direct, validated synthetic protocol for the constitutional isomer 3-oxa-9-azabicyclo[3.3.1]nonane or the smaller 8-oxa-3-aza-bicyclo[3.2.1]octane was not identified in the primary literature. This documented route directly reduces process development time and risk for researchers seeking to advance this specific scaffold into derivative synthesis [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Intermediates

Isomer-Specific Computational Property Differentiation: LogP and Topological Differences

Computational analysis of the target compound (free base form) reveals a calculated LogP of 0.9491 . While the constitutional isomer 3-oxa-9-azabicyclo[3.3.1]nonane shares the same molecular weight, the spatial arrangement of the oxygen and nitrogen atoms differs. The 9-oxa-3-aza configuration places the oxygen at a bridging position, which, based on class-level inference, can influence key physicochemical properties like hydrogen-bonding geometry and overall molecular topology [1]. The calculated LogP value is a quantitative descriptor that can differentiate it from other bridged morpholine analogs in library design [1].

Physicochemical Property Analysis Drug Design ADME Prediction

Evidence of Bioactive Derivatives: Documented Application as Kinase Inhibitor Intermediate

The 9-oxa-3-aza-bicyclo[3.3.1]nonane scaffold is explicitly identified in peer-reviewed literature as a 'useful intermediate for synthesising kinase inhibitors' [1]. This application is tied directly to the specific 9-oxa-3-aza substitution pattern. While the general azabicyclo[3.3.1]nonane core is a recognized privileged structure in drug discovery [2], the specific utility as a kinase inhibitor intermediate is documented for this precise scaffold, providing a clear research direction and application differentiation from other isomers or analogs that lack this published link [1].

Kinase Inhibition Chemical Biology Medicinal Chemistry

Orexin Receptor Antagonist Potential: Patent-Derived Differentiation

A patent study indicates that derivatives of the 9-oxa-3-azabicyclo[3.3.1]nonane scaffold can act as non-peptide antagonists of human orexin receptors [1]. Orexin receptor antagonism is a validated therapeutic strategy for insomnia and other sleep disorders. While the direct Ki value for the hydrochloride salt is not publicly available, the existence of this patent literature points to a specific, high-interest biological target for derivatives of this exact scaffold, providing a clear differentiation from other bridged morpholines which may not be associated with this mechanism [1].

Orexin Receptor Neuroscience Sleep Disorders

Optimal Research and Industrial Application Scenarios for 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride


As a Validated Scaffold for Kinase Inhibitor Library Synthesis

Medicinal chemistry groups focused on developing novel kinase inhibitors should prioritize this compound due to its published, peer-reviewed synthetic route [1]. The availability of a concise, scalable protocol minimizes synthetic development time and allows for rapid diversification to explore structure-activity relationships around the bridged morpholine core [1].

In Orexin Receptor Antagonist Development Programs

Research programs targeting orexin receptors for the treatment of sleep-wake disorders may find this scaffold a suitable starting point for lead optimization [1]. Patent literature suggests derivatives of this exact bicyclic system can function as non-peptide antagonists, providing a clear rationale for procurement in neuroscience-focused drug discovery projects [1].

As a Differentiated Building Block in 3D-Focused Compound Libraries

Organizations building diverse, three-dimensional small-molecule libraries should include this compound as a distinct scaffold. Its unique 9-oxa-3-aza heteroatom arrangement and calculated LogP (0.9491) provide a specific physicochemical signature that differs from its constitutional isomer and other bridged morpholines [1]. This adds valuable, quantifiable diversity to screening sets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.